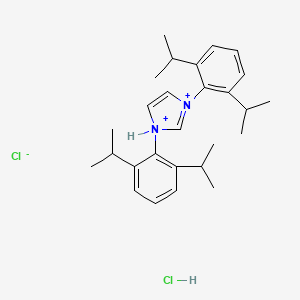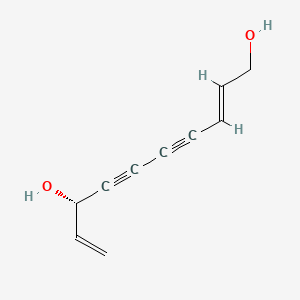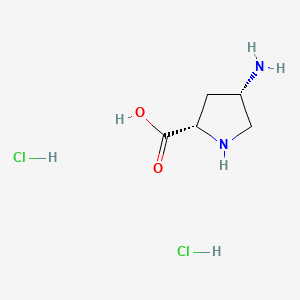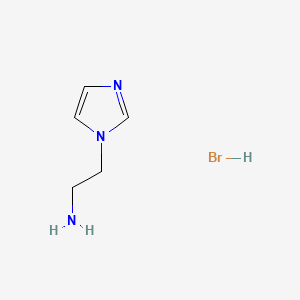
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride, also known as “SIPr-HCl,” is a popular N-heterocyclic carbene (NHC) ligand that has been widely used in organic synthesis . It is also known as IDip HCl or IPr HCl . It is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
Synthesis Analysis
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is used in organic synthesis, as well as a pharmaceutical intermediate . It is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . It is also used as a reagent in the synthesis of 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic Acid Methyl Ester (D476595); the methyl ester derivative of the drug Vadimezan .Molecular Structure Analysis
The molecular formula of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is C27H37ClN2 . The molecular weight is 425.05 . The SMILES string representation is [Cl-].CC©c1cccc(C©C)c1-n2ccn±c3c(cccc3C©C)C©C .Chemical Reactions Analysis
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride displays notable catalytic activity. It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling, among others .Physical And Chemical Properties Analysis
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride is a solid at 20 degrees Celsius . It has a melting point of 278 degrees Celsius (dec.) . It is slightly soluble in water . It exhibits excellent thermal stability and can withstand high temperatures without decomposition or degradation .Applications De Recherche Scientifique
Catalyst for Buchwald-Hartwig Aminations : It was used to synthesize functionalised, alkoxy-tethered derivatives which showed excellent catalytic activity in Buchwald–Hartwig aminations of aryl chlorides, significantly improving turnover frequency (TOF) compared to other versions (Krinsky et al., 2014).
Catalyst in Amination of Aryl Chlorides : This compound was found to provide efficient transformation rates as a catalyst precursor in the amination of aryl chlorides, demonstrating general and effective performance for various aryl halides (Huang et al., 1999).
Iron(III)-Containing Catalyst for Cross-Coupling Reactions : It was used to produce an effective iron(III)-containing imidazolium salt catalyst for the cross-coupling of aryl Grignard reagents with alkyl halides. The catalyst could be reused multiple times without significant loss of activity (Yan et al., 2012).
Palladium-Catalyzed Cross-Coupling Reactions : It proved highly efficient in palladium-catalyzed cross-coupling reactions of aryl bromides and electron-deficient aryl chlorides with organostannanes and silanes (Lee & Nolan, 2000; Grasa & Nolan, 2001).
Precursor for N-Heterocyclic Carbene Ligands and Catalysts : It was prepared as a precursor to widely used N-heterocyclic carbene (NHC) ligands and catalysts, demonstrating high yields in synthesis processes (Hintermann, 2007).
Palladium-Catalyzed Amination of Aryl Chlorides : This compound, as a pro-ligand associated with a palladium catalyst, showed efficiency for the amination of aryl chlorides under mild conditions (Shen et al., 2010).
Catalyst for Aryl Grignard Cross-Coupling of Alkyl Chlorides : A novel bis(imidazolium) salt was used to prepare an ionic iron(III) complex, which served as a highly efficient catalyst for aryl Grignard cross-coupling of alkyl chlorides. The catalyst was notable for its reusability (Zhang et al., 2014).
Catalyst in Nickel-Catalyzed Cross-Coupling Reactions : It was associated with nickel(II) acetylacetonate to efficiently cross-couple functionalized aryl bromides with organomanganese reagents (Leleu et al., 2006).
Electrochemical Reduction to Produce Nucleophilic Carbene : It was reduced electrochemically to produce a nucleophilic carbene, showing compatibility and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazole-1,3-diium;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.2ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;2*1H/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNKOWNHQXLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Cl2N2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)


